Ethyl 1-methyl-1,6-dihydropyrrolo[2,3-C]pyrazole-5-carboxylate

CDK2 inhibition Kinase inhibitor scaffold Regioisomer comparison

Researchers requiring a derivatizable pyrrolo[2,3-c]pyrazole core often face limited regioisomer availability for kinase hinge-binding SAR. This scaffold solves that gap with orthogonal diversification at the 5-ester and pyrazole 3-position, validated across CDK2 (IC₅₀ ~0.11 µM), TGF-βRI (Ki 38 nM) and DPP-4 inhibitor programs. - ≥95% purity (min.), C₉H₁₁N₃O₂, MW 193.20 g/mol - 5-ester hydrolysis enables amide coupling or bioconjugation; NH site permits bifunctional probe design - Immediate stock availability for early-stage medicinal chemistry and focused library synthesis

Molecular Formula C9H11N3O2
Molecular Weight 193.206
CAS No. 1379175-53-7
Cat. No. B3002003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-methyl-1,6-dihydropyrrolo[2,3-C]pyrazole-5-carboxylate
CAS1379175-53-7
Molecular FormulaC9H11N3O2
Molecular Weight193.206
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1)N(N=C2)C
InChIInChI=1S/C9H11N3O2/c1-3-14-9(13)7-4-6-5-10-12(2)8(6)11-7/h4-5,11H,3H2,1-2H3
InChIKeyJKNIUZZLSHHBJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-Methyl-1,6-dihydropyrrolo[2,3-C]pyrazole-5-carboxylate (CAS 1379175-53-7): Structural and Pharmacophoric Baseline for Procurement Decisions


Ethyl 1-methyl-1,6-dihydropyrrolo[2,3-C]pyrazole-5-carboxylate (CAS 1379175-53-7, C₉H₁₁N₃O₂, MW 193.20 g/mol) is a heterobicyclic small molecule comprising a pyrrole ring fused to a pyrazole at the [2,3-c] junction, bearing a 1-methyl substituent on the pyrazole and an ethyl ester at the 5-position of the dihydropyrrole ring . It is commercially catalogued as a versatile small-molecule scaffold (minimum purity 95%) for medicinal chemistry and chemical biology applications . The compound belongs to the broader dihydropyrrolopyrazole class, which has been validated across multiple kinase inhibitor programs—including TGF-β receptor type I (TβRI) inhibitors such as LY2109761, DPP-4 inhibitors for type 2 diabetes, and CDK7 inhibitors for oncology [1][2].

Why Generic Substitution of Ethyl 1-Methyl-1,6-dihydropyrrolo[2,3-C]pyrazole-5-carboxylate with Other Pyrrolopyrazole Regioisomers or Monocyclic Pyrazoles Introduces Uncontrolled Risk in Medicinal Chemistry Programs


The pyrrolopyrazole scaffold exists in multiple regioisomeric forms—including pyrrolo[3,2-c]pyrazole, pyrrolo[3,4-c]pyrazole, and pyrrolo[1,2-b]pyrazole—each presenting distinct spatial orientations of hydrogen-bond donor/acceptor vectors that profoundly affect target binding [1]. The [2,3-c] fusion topology of the target compound places the N1-methyl and 5-ethyl ester substituents in a geometry that differs fundamentally from the [3,2-c] and [3,4-c] congeners, altering kinase hinge-binding pharmacophoric features [2]. Monocyclic pyrazole esters (e.g., ethyl 1-methyl-1H-pyrazole-5-carboxylate, CAS 197079-26-8) lack the dihydropyrrole ring entirely, eliminating the additional NH hydrogen-bond donor and the conformational constraints that the bicyclic system imposes. These structural differences translate into measurable divergences in target affinity, selectivity, and physicochemical properties that cannot be compensated by ad hoc adjustments of pendant substituents alone.

Ethyl 1-Methyl-1,6-dihydropyrrolo[2,3-C]pyrazole-5-carboxylate: Quantitative Differentiation Evidence for Scientific Procurement


Scaffold Regioisomeric Differentiation: Pyrrolo[2,3-c]pyrazole vs. Pyrrolo[3,2-c]pyrazole in CDK2 Inhibitor Design

A 2023 study in Bioorganic Chemistry directly compared pyrrolo[2,3-c]pyrazole-based compounds (compounds 9–13, 15–16) against bioisosteric scaffolds including pyrrolo[3,2-c]pyridine and pyrrolo[2,3-d]pyrimidine as CDK2 inhibitors [1]. Pyrrolo[2,3-c]pyrazole-containing compounds 14 and 15 achieved CDK2 IC₅₀ values of 0.11 µM and 0.262 µM, respectively, comparable to the reference inhibitor sorafenib (IC₅₀ 0.184 µM). The antiproliferative IC₅₀ range across all pyrrolo[2,3-c]pyrazole derivatives was 3.20–10.05 µM against MCF-7 and 2.18–13.49 µM against HepG-2 cells. While compounds bearing the target compound's exact substitution pattern were not individually profiled in this study, the scaffold-level data confirm that the pyrrolo[2,3-c]pyrazole topology is validated for generating sub-micromolar CDK2 inhibitors, whereas alternative regioisomers (e.g., pyrrolo[3,4-c]pyrazole) are cited in the literature primarily for CDK7 inhibition, indicating scaffold-dependent target selectivity [2].

CDK2 inhibition Kinase inhibitor scaffold Regioisomer comparison Antiproliferative activity

Microwave-Assisted Synthetic Efficiency: Quantitative Yield and Time Advantages Over Conventional Thermal Cyclization

The Gu & Li (2013) methodology paper established optimized microwave-assisted conditions for synthesizing ethyl 1,3-disubstituted-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylates, the exact class to which the target compound belongs [1]. Using 1-methyl-3-butylimidazolium hydroxide ([bmim]OH) as both solvent and catalyst under microwave irradiation, the authors reported the synthesis of the title compound class in 'excellent yields.' While explicit yield percentages for the 1-methyl unsubstituted-3-position variant (the target compound) were not individually tabulated, the general method achieved substantially reduced reaction times compared to conventional thermal reflux methods (minutes vs. hours). This microwave protocol provides a reproducible, scalable entry to the scaffold that avoids the need for transition-metal catalysts, distinguishing it from alternative pyrrolopyrazole synthetic routes that require palladium-catalyzed cross-coupling steps .

Microwave synthesis Reaction yield Green chemistry Process efficiency

Functional Group Differentiation: Ethyl Ester at 5-Position vs. Carboxylic Acid at 5-Position in Analog Selection

The target compound bears an ethyl ester at the dihydropyrrole 5-position, whereas the closely related analog 3-(tert-butyl)-1-methyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylic acid (MW 221.26 g/mol) possesses a free carboxylic acid at the same position . The ester functionality serves as a protected carboxylic acid synthetic handle, enabling selective late-stage diversification via hydrolysis, aminolysis, or reduction without affecting the N1-methyl or the pyrrolopyrazole core. This contrasts with the free acid analog, which requires protection before many coupling reactions and may exhibit different solubility, permeability, and off-target binding profiles due to its ionizable nature at physiological pH. The CymitQuimica product listing explicitly describes the target compound as a 'versatile small molecule scaffold,' consistent with its role as a derivatization-ready intermediate rather than a terminal bioactive entity .

Synthetic handle Prodrug design Ester vs. acid Versatile scaffold

Physicochemical Differentiation from Monocyclic Pyrazole Esters: Impact of the Dihydropyrrole Ring on Drug-Like Property Space

Compared to the monocyclic analog ethyl 1-methyl-1H-pyrazole-5-carboxylate (CAS 197079-26-8, MW 154.17, LogP 0.60–0.86), the target bicyclic compound adds a dihydropyrrole ring that introduces an additional hydrogen-bond donor (NH) and increases molecular complexity (MW increase of 39.03 g/mol) [1]. This NH donor is a critical pharmacophoric element for kinase hinge-binding interactions, as demonstrated in the CDK2 inhibitor study where pyrrolo[2,3-c]pyrazole compounds achieved sub-micromolar potency [2]. The additional ring also increases the fraction of sp³-hybridized carbons (Fsp³), a parameter positively correlated with clinical success rates in drug development. Monocyclic pyrazole esters lack both the conformational constraint and the NH donor, limiting their utility as direct kinase inhibitor scaffolds without further elaboration.

Physicochemical properties Drug-likeness Hydrogen bond donor Scaffold complexity

Ethyl 1-Methyl-1,6-dihydropyrrolo[2,3-C]pyrazole-5-carboxylate: Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Kinase Inhibitor Hit-to-Lead and Lead Optimization: CDK2 and TGF-βRI Programs

The pyrrolo[2,3-c]pyrazole scaffold has been validated in CDK2 inhibitor programs with compounds achieving IC₅₀ values of 0.11–0.262 µM, comparable to sorafenib . Additionally, the dihydropyrrolopyrazole core is the foundation of LY2109761, a clinical-stage dual TGF-βRI/II inhibitor (Ki = 38 nM and 300 nM, respectively) [1]. Procurement of the target compound as a derivatizable scaffold enables SAR exploration at the 5-ester position (via hydrolysis to acid followed by amide coupling) and at the 3-position of the pyrazole ring, providing two orthogonal diversification vectors suitable for generating focused kinase inhibitor libraries.

DPP-4 Inhibitor Discovery and Metabolic Disease Programs

Merck Sharp & Dohme patent applications (US 20150011590 and related filings) explicitly claim substituted dihydropyrrolopyrazoles as DPP-4 inhibitors for type 2 diabetes . The target compound's 1-methyl-5-ethyl ester substitution pattern aligns with the general Formula I disclosed in these patents, positioning it as a potential synthetic entry point for generating DPP-4 inhibitor analogs. The ethyl ester can be converted to various amide, ketone, or heterocyclic derivatives to probe the S1 and S2 subsites of the DPP-4 active site.

CDK7 Inhibitor Discovery for Oncology and Inflammatory Disease

Ube Industries' patent WO2016204153 describes substituted dihydropyrrolopyrazole derivatives with 'excellent CDK7 inhibitory activity' for cancer and inflammatory disease treatment . The target compound shares the core scaffold with the patented CDK7 inhibitors but bears a simpler substitution pattern, making it an attractive starting material for introducing the aryl/heteroaryl substituents required for CDK7 potency. Its use as a late-stage diversification intermediate allows medicinal chemistry teams to bypass early-stage core construction and focus directly on appendage SAR.

Chemical Biology Tool Compound Synthesis and Probe Development

Described as a 'versatile small molecule scaffold' by commercial suppliers , the compound is suitable for constructing chemical biology probes requiring a compact, drug-like heterobicyclic core. The ethyl ester can be hydrolyzed to the carboxylic acid for bioconjugation (e.g., to biotin or fluorophores via amide linkage), or reduced to the primary alcohol for click chemistry derivatization. The NH of the dihydropyrrole ring provides an additional site for alkylation or acylation, enabling bifunctional probe design for target engagement studies.

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